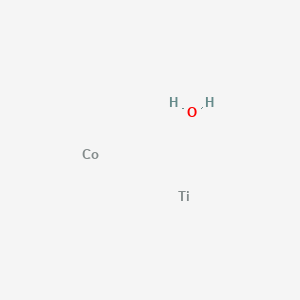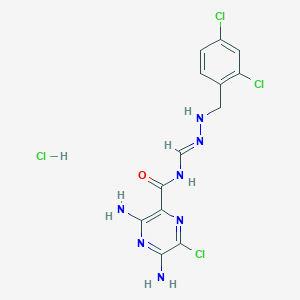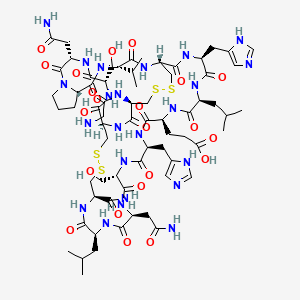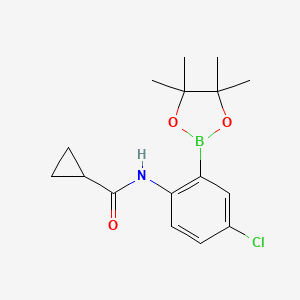
Cobalt;titanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt titanium oxide (CoTiO3) is a compound that belongs to the family of transition metal titanates It is known for its unique properties, including its magnetic, optical, and catalytic behaviors
Preparation Methods
Cobalt titanium oxide can be synthesized through several methods, with the sol-gel method being one of the most common. This method involves the hydrolysis and polycondensation of metal alkoxides, such as titanium isopropoxide and cobalt nitrate, in the presence of a solvent like ethanol. The resulting gel is then dried and calcined at high temperatures to form CoTiO3 nanoparticles .
Another method involves the solid-state reaction between cobalt oxide and titanium oxide at temperatures around 1100°C . This method is often used for industrial production due to its simplicity and scalability.
Chemical Reactions Analysis
Cobalt titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in photocatalytic reactions where it acts as a catalyst under visible light. The compound’s band gap of about 2.3 eV allows it to absorb visible light and generate electron-hole pairs, which can then participate in redox reactions .
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation reactions and various organic compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cobalt titanium oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants and the production of hydrogen through water splitting .
In the industrial sector, CoTiO3 is used in the production of high-k dielectric materials for electronic devices, gas sensors, and magnetic recording media . Its unique combination of magnetic and dielectric properties makes it a valuable material for various technological applications.
Mechanism of Action
The mechanism by which cobalt titanium oxide exerts its effects is primarily through its ability to generate electron-hole pairs under light irradiation. These pairs can then participate in redox reactions, leading to the degradation of pollutants or the production of hydrogen . The compound’s magnetic properties are attributed to the presence of cobalt ions, which can align their magnetic moments under an external magnetic field .
Comparison with Similar Compounds
Cobalt titanium oxide can be compared to other transition metal titanates such as manganese titanium oxide (MnTiO3) and iron titanium oxide (FeTiO3). While all these compounds share similar structural properties, CoTiO3 is unique in its combination of magnetic and dielectric properties . This makes it particularly suitable for applications in magnetic recording and high-k dielectric materials.
Other similar compounds include nickel titanium oxide (NiTiO3), which also has high dielectric properties but lacks the magnetic properties of CoTiO3 . The unique combination of properties in CoTiO3 makes it a versatile material for various scientific and industrial applications.
Properties
Molecular Formula |
CoH2OTi |
|---|---|
Molecular Weight |
124.816 g/mol |
IUPAC Name |
cobalt;titanium;hydrate |
InChI |
InChI=1S/Co.H2O.Ti/h;1H2; |
InChI Key |
YLQYKDFDYWAPOA-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)


![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)
![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)



